Resolvin D2 Methyl Ester

Overview

Description

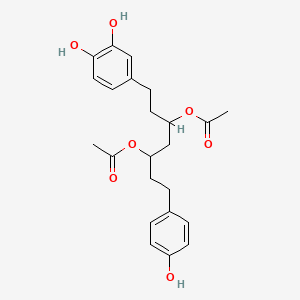

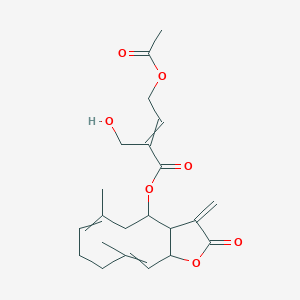

Resolvin D2 methyl ester is a lipid mediator derived from docosahexaenoic acid. It is part of the specialized pro-resolving mediators family, which plays a crucial role in resolving inflammation. This compound is known for its potent anti-inflammatory and pro-resolving properties, making it a significant focus in medical and biochemical research .

Mechanism of Action

Target of Action

Resolvin D2 Methyl Ester, a derivative of Resolvin D2 (RvD2), primarily targets leukocytes and myogenic cells . It is a potent inhibitor of neuronal TRPV1 and TRPA1 . In the context of Duchenne Muscular Dystrophy (DMD), it targets myogenic cells and promotes their differentiation and expansion .

Mode of Action

This compound interacts with its targets to evoke diverse anti-inflammatory effects . It promotes the switch of macrophages toward their anti-inflammatory phenotype and increases their secretion of pro-myogenic factors . It also directly targets myogenic cells, promoting their differentiation and the expansion of the pool of myogenic progenitor cells, leading to increased myogenesis .

Biochemical Pathways

This compound is a lipid mediator biosynthesized by the sequential oxygenation of docosahexaenoic acid by 15- and 5-lipoxygenase . It plays a crucial role in the resolution of inflammation . It is involved in the regulation of leukocytes and controls microbial sepsis . In the context of atherosclerotic cardiovascular disease (ASCVD), it plays a role in stopping the progression of ASCVD .

Pharmacokinetics

This compound is a methyl ester version of the free acid, which may act as a lipophilic prodrug form that will alter its distribution and pharmacokinetic properties . The methyl ester moiety is susceptible to cleavage by intracellular esterases, leaving the free acid .

Result of Action

The action of this compound results in diverse anti-inflammatory and anti-infective activities . It reduces excessive neutrophil trafficking to inflammatory loci . In the context of DMD, it improves muscle regeneration . In mice with microbial sepsis, it sharply decreases both local and systemic bacterial burden, excessive cytokine production, and neutrophil recruitment, while increasing peritoneal mononuclear cells and macrophage phagocytosis .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, in the context of DMD, it targets both inflammation and myogenesis, leading to enhanced muscle function . The effects of this compound are ablated when the receptor Gpr18 is knocked out, knocked down, or blocked by the pharmacological antagonist O-1918 .

Biochemical Analysis

Biochemical Properties

Resolvin D2 Methyl Ester interacts with various enzymes and proteins. It is a potent inhibitor of neuronal TRPV1 and TRPA1 . It also interacts with leukocytes, acting as a modulator . The nature of these interactions involves the modulation of the inflammatory response, promoting the resolution of inflammation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by promoting the switch of macrophages toward their anti-inflammatory phenotype . It also increases the secretion of pro-myogenic factors . Furthermore, it directly targets myogenic cells, promoting their differentiation and the expansion of the pool of myogenic progenitor cells, leading to increased myogenesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting neuronal TRPV1 and TRPA1 . These effects are ablated when the receptor Gpr18 is knocked out, knocked down, or blocked by the pharmacological antagonist O-1918 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has been observed to be highly unstable, especially to acid

Dosage Effects in Animal Models

In animal models of Duchenne muscular dystrophy, this compound has been shown to target both inflammation and myogenesis, leading to enhanced muscle function compared to glucocorticoids

Metabolic Pathways

This compound is involved in the metabolic pathways of the immune system. It is a lipid mediator biosynthesized by the sequential oxygenation of docosahexaenoic acid by 15- and 5-lipoxygenase

Transport and Distribution

As a lipophilic prodrug form, it may alter its distribution and pharmacokinetic properties . The methyl ester moiety is susceptible to cleavage by intracellular esterases, leaving the free acid .

Subcellular Localization

Given its lipophilic nature, it may be localized within the lipid bilayer of cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Resolvin D2 methyl ester involves several key steps. The process begins with the sequential oxygenation of docosahexaenoic acid by 15- and 5-lipoxygenase enzymes. This is followed by a series of reactions including Wittig reaction, Sonogashira coupling, and hydrozirconation . The final product is obtained through esterification, where the free acid form of Resolvin D2 is converted into its methyl ester form .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the compound, and advanced purification techniques are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Resolvin D2 methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and molecular oxygen are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.

Major Products: The major products formed from these reactions include various hydroxylated and esterified derivatives of this compound, which exhibit enhanced anti-inflammatory properties .

Scientific Research Applications

Resolvin D2 methyl ester has a wide range of scientific research applications:

Comparison with Similar Compounds

Resolvin D1: Another lipid mediator with similar anti-inflammatory properties but different receptor targets.

Maresin 1: Derived from docosahexaenoic acid, it also plays a role in resolving inflammation.

Protectin D1: Known for its neuroprotective and anti-inflammatory effects.

Uniqueness: Resolvin D2 methyl ester is unique due to its specific receptor interactions and potent anti-inflammatory effects. Its ability to modulate both immune and neuronal responses makes it a versatile compound in therapeutic research .

Properties

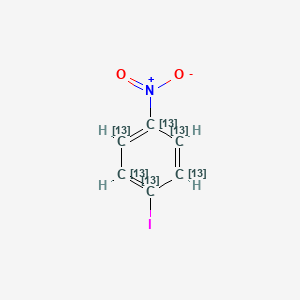

IUPAC Name |

methyl (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-3-4-10-17-21(25)22(26)18-13-8-6-5-7-11-15-20(24)16-12-9-14-19-23(27)28-2/h4-13,15,18,20-22,24-26H,3,14,16-17,19H2,1-2H3/b7-5-,8-6+,10-4-,12-9-,15-11+,18-13+/t20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCKXANXFRGFND-CGIARSFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](C/C=C\CCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

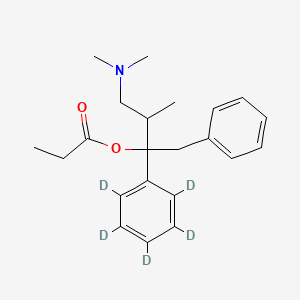

![methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide](/img/structure/B591212.png)

![L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI)](/img/structure/B591214.png)